molecular formula C15H13NO2 B11485434 6-Methoxydibenzo[b,f]oxepin-3-amine

6-Methoxydibenzo[b,f]oxepin-3-amine

Cat. No.: B11485434
M. Wt: 239.27 g/mol
InChI Key: GIMWCCCIKOEXBT-UHFFFAOYSA-N
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Description

6-Methoxydibenzo[b,f]oxepin-3-amine is an organic compound with the molecular formula C15H13NO2. It belongs to the class of dibenzo[b,f]oxepines, which are known for their diverse biological activities. This compound is characterized by a dibenzo[b,f]oxepin core structure with a methoxy group at the 6th position and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxydibenzo[b,f]oxepin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Reaction Conditions

The critical conditions for synthesizing 6-methoxydibenzo[b,f]oxepin-3-amine include:

  • Catalyst : Pyrrolidine for initial condensation steps .

  • Reduction : Zn in acetic acid for nitro-to-amino conversion .

  • Solvent : DCM (dichloromethane) or acetic acid, depending on the reaction stage .

Biological Activity and Mechanism

Cytotoxicity Studies
The compound exhibits potent antiproliferative effects against cancer cell lines (HCT116 and MCF-7) with IC₅₀ values in the single-digit micromolar range . A comparison of its selectivity and potency is summarized in Table 1.

Cell LineIC₅₀ (µM)Selectivity Index (Cancer vs. Normal)
HCT116<10High
MCF-7<10Moderate
HEK293Higher
HDF-AHigher

Mechanism of Action
The compound disrupts microtubule dynamics by binding to the colchicine-binding site of tubulin , as confirmed by molecular docking and immunofluorescence assays . This interaction destabilizes the microtubular cytoskeleton, leading to cell cycle arrest and apoptosis.

Structural and Spectroscopic Analysis

  • NMR and Theoretical Calculations :
    Structural confirmation relies on ¹H, ¹³C NMR spectroscopy and DFT (B3LYP/6-31g) calculations* to validate the non-planar “basket” conformation of the dibenzo[b,f]oxepine scaffold .

  • Photochemical Stability :
    Derivatives with azo bonds exhibit E/Z isomerization under visible light, a property studied for potential applications in phototherapy .

Key Research Findings

  • Substituent Effects :
    Methoxy groups at specific positions enhance cytotoxicity, while nitro groups reduce activity due to steric hindrance .

  • Selectivity :
    3h shows preferential toxicity toward cancer cells over normal cells (HEK293 and HDF-A), making it a promising candidate for targeted therapy .

  • Synthetic Versatility :
    The Zn-mediated reduction method is generalizable for converting nitrodibenzo[b,f]oxepines to amino derivatives, enabling library synthesis .

This compound’s unique combination of synthetic accessibility and biological activity positions it as a valuable lead in anticancer drug development. Further optimization of its structure and delivery systems could enhance its therapeutic potential.

Scientific Research Applications

Anticancer Activity

The dibenzo[b,f]oxepine scaffold, including 6-methoxydibenzo[b,f]oxepin-3-amine, has been evaluated for its anticancer properties. Studies have shown that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines, including human colon carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cells.

Case Studies:

  • Cell Proliferation Inhibition : Research indicated that specific derivatives of dibenzo[b,f]oxepine exhibited cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) values were determined, demonstrating a dose-dependent response against targeted cancer cell lines .
  • Mechanism of Action : The mechanism involves interaction with tubulin heterodimers, which are crucial for microtubule stability. This interaction leads to the depolymerization of microtubules, a process that is particularly effective against rapidly dividing tumor cells .

Neuropharmacological Applications

This compound and its derivatives have been studied for their potential as antidepressants and anxiolytics. The structural similarity to known antidepressants suggests a similar mechanism of action.

Key Findings:

  • Receptor Affinity : Compounds from this class have shown affinity for norepinephrine transporters and serotonin receptors (5-HT2A and 5-HT2C), which are critical targets in the treatment of mood disorders .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting TNF-alpha secretion, which is relevant in neuroinflammatory conditions associated with depression .

Anthelmintic Activity

Recent studies have revealed the potential of this compound as an anthelmintic agent. This application is particularly promising given the increasing resistance of helminths to conventional treatments.

Research Insights:

  • Model Organism Studies : Using Caenorhabditis elegans as a model organism, compounds derived from dibenzo[b,f]oxepine were tested for their effects on motility and viability. Significant reductions in thrashing rates were observed, indicating potential antiparasitic activity .
  • Mechanistic Exploration : Future research aims to elucidate the pharmacological targets and mechanisms through which these compounds exert their antiparasitic effects, paving the way for new drug development .

Synthesis and Structure-Activity Relationships

The synthesis of this compound has been optimized to enhance yield and purity, facilitating further biological evaluations.

Synthesis Techniques:

  • Recent methodologies involve using sustainable catalysts like FeCl2 in conjunction with easily accessible starting materials, allowing for scalable production suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 6-Methoxydibenzo[b,f]oxepin-3-amine involves its interaction with molecular targets such as tubulin heterodimers. By binding to the colchicine-binding site on tubulin, the compound disrupts the microtubular cytoskeleton, leading to the inhibition of cell division and induction of apoptosis in cancer cells . This mechanism is similar to that of other colchicine-site-binding agents, which are known to overcome multi-drug resistance in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxydibenzo[b,f]oxepin-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances the compound’s lipophilicity, while the amine group allows for interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

10-methoxybenzo[b][1]benzoxepin-2-amine

InChI

InChI=1S/C15H13NO2/c1-17-13-4-2-3-11-6-5-10-7-8-12(16)9-14(10)18-15(11)13/h2-9H,16H2,1H3

InChI Key

GIMWCCCIKOEXBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C=C2)C=CC(=C3)N

Origin of Product

United States

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